
3-Aminopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl acetate is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetic acid and contains an amino group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyl acetate can be synthesized through several methods. One common method involves the reaction of 3-aminopropanol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the by-products.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where 3-aminopropanol is reacted with acetic acid or its derivatives. The reaction is carefully controlled to ensure high yield and purity of the product. The process may involve distillation to separate the desired compound from any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminopropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceuticals.
Industry: It is employed in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 3-aminopropyl acetate involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
3-Aminopropyltrimethoxysilane: Employed in silanization processes for substrate functionalization.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Utilized in surface modification and functionalization.
Uniqueness: 3-Aminopropyl acetate is unique due to its specific structure, which combines an amino group with an acetate ester. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-aminopropyl acetate |
InChI |
InChI=1S/C5H11NO2/c1-5(7)8-4-2-3-6/h2-4,6H2,1H3 |
InChI Key |
SCLGGNBFBLJQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


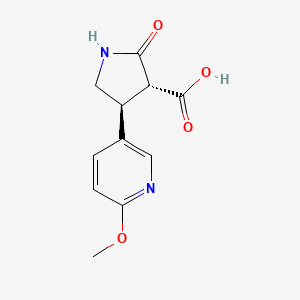
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B12983852.png)
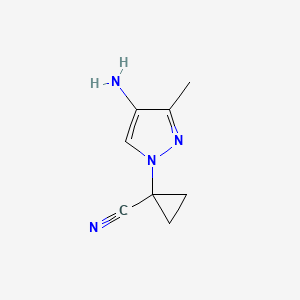
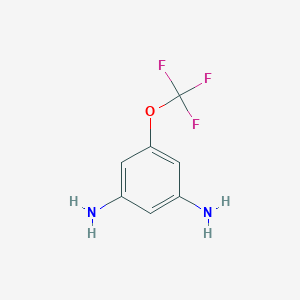


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-amine](/img/structure/B12983893.png)

![6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12983904.png)
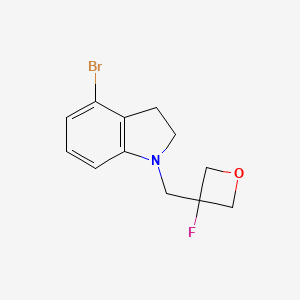
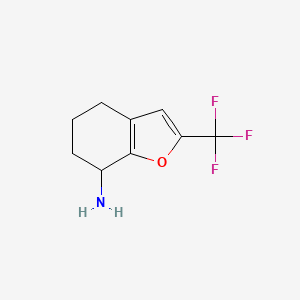
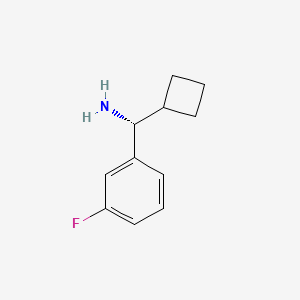
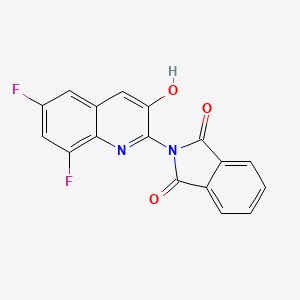
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
